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molecular formula C6H5BrFN B089589 2-Bromo-4-fluoroaniline CAS No. 1003-98-1

2-Bromo-4-fluoroaniline

Cat. No. B089589
M. Wt: 190.01 g/mol
InChI Key: YLMFXCIATJJKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427608B2

Procedure details

Commercially available 2-bromo-4-fluoroaniline 1 (2.36 ml, 20.75 mmol) was added to a stirring solution of concentrated hydrochloric acid (40 ml) that was cooled to −5° C. This solution was allowed to age while stirring for 10 minutes. An aqueous solution of NaNO2 was added over 15 minutes. SnCl2/HCl (10.40 g, 46.1 mmol, 10 ml HCl) was added over 15 minutes and aged for an additional 30 minutes to 1 hour. The mixture was filtered and washed with dichloromethane. The resulting solid was dissolved in 1.0M HCl and extracted 3 times with dichloromethane. The organic layer was vacuum dried overnight to give 3.53 g (83% yield). 1H NMR (400 MHz, CDCl3): 7.169 (dd, J=8 Hz, J=2.8 Hz 1H), δ 7.076 (dd, J=5.2 Hz, J=9.2 Hz, 1H), 6.982 (td, J=8.4 Hz, J=2 Hz 1H), δ 5.540 (bs, 1H), δ 3.590 (bs, 1H).
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
SnCl2 HCl
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].Cl[Sn]Cl.Cl>Cl>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.36 mL
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
SnCl2 HCl
Quantity
10 mL
Type
reactant
Smiles
Cl[Sn]Cl.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
aged for an additional 30 minutes to 1 hour
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in 1.0M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 3.53 g (83% yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=C(C=CC(=C1)F)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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